molecular formula C26H24F4N2O2 B303834 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B303834
M. Wt: 472.5 g/mol
InChI Key: CSJHGVUONOYNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with fluorine and trifluoromethyl groups. One common approach is to start with a suitable quinoline precursor, which is then subjected to various reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to inhibition or activation of biological pathways. These interactions can result in various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • 4-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique quinoline core structure and the specific arrangement of fluorine and trifluoromethyl groups.

Properties

Molecular Formula

C26H24F4N2O2

Molecular Weight

472.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H24F4N2O2/c1-14-21(24(34)32-18-6-4-5-16(11-18)26(28,29)30)22(15-7-9-17(27)10-8-15)23-19(31-14)12-25(2,3)13-20(23)33/h4-11,22,31H,12-13H2,1-3H3,(H,32,34)

InChI Key

CSJHGVUONOYNTA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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